molecular formula C13H14ClN3O2 B1671749 Imepitoin CAS No. 188116-07-6

Imepitoin

Cat. No. B1671749
M. Wt: 279.72 g/mol
InChI Key: IQHYCZKIFIHTAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imepitoin, sold under the brand name Pexion, is an anticonvulsant used in veterinary medicine in Europe to treat epilepsy in dogs . It also has anxiolytic effects . The active substance in Pexion, imepitoin, is an anti-epileptic and anti-anxiety medicine .


Synthesis Analysis

Imepitoin acts as a low-affinity partial agonist at the benzodiazepine site of the GABA A receptor . Chromatography was performed using a Luna C8 column sized 50 × 4.6 mm, grain size 5 μm at a flow rate of 0.5 mL/min with a mobile phase of 80% acetonitrile and 20% 2.5 m m ammonium acetate (pH 6.5) .


Molecular Structure Analysis

Imepitoin has a chemical formula of C13H14ClN3O2 and a molecular weight of 279.724 .


Chemical Reactions Analysis

Imepitoin acts as a low-affinity partial agonist at the benzodiazepine site of the GABA A receptor . It also blocks voltage-gated calcium channels in a dose-dependent manner and may stimulate the barbiturate binding site of the GABA A receptor .


Physical And Chemical Properties Analysis

Imepitoin has a molecular weight of 279.72 g/mol and a molecular formula of C13H14ClN3O2 . It enhances GABA current with 2% the potency and 17-27% the efficacy of diazepam toward α1β2γ2 .

Scientific Research Applications

Epilepsy in Dogs

Research conducted at the Royal Veterinary College explored the impact of imepitoin on the behavior of dogs diagnosed with idiopathic epilepsy. This antiepileptic drug is known for its efficacy and tolerability in treating epilepsy in dogs, with a particular interest in understanding its effects on canine behavior beyond seizure control (Packer & Volk, 2015).

Anxiety and Stress Reduction

Imepitoin has been tested for its anxiolytic properties. It acts as a low affinity partial agonist for the benzodiazepine binding site of γ-aminobutyric acid (GABAA) receptors. Studies have demonstrated its effectiveness in reducing anxiety behaviors in dogs, particularly in response to stress-inducing situations like noise phobias, without causing sedation, which is common with traditional benzodiazepines (Engel et al., 2018).

Comparison with Other GABA-mimetic Drugs

Imepitoin's mechanism of action as a low-affinity partial agonist at the benzodiazepine site of the GABAA receptor offers advantages over full agonists. It demonstrates fewer adverse effects, no tolerance, and no dependence liability. This makes imepitoin a valuable alternative in the category of antiepileptic drugs, especially in clinical trials for epileptic dogs (Löscher et al., 2013).

Pharmacokinetics and Metabolism in Dogs

A study focusing on the pharmacokinetics, distribution, and metabolism of imepitoin in dogs revealed its rapid plasma concentration post-oral dosing, its primary fecal excretion, and the lack of significant inhibition of liver enzymes. This information is crucial for determining dosing schedules and understanding potential drug interactions (Rundfeldt et al., 2014).

Impact on Thyroid Parameters and Fat Metabolism

A study compared the effects of imepitoin and phenobarbital on serum thyroid parameters in dogs. It was found that imepitoin did not significantly impact thyroid parameters, contrasting with the decrease in total thyroxine levels observed with phenobarbital treatment. This study highlights imepitoin's minimal impact on thyroid function, an important consideration in long-term epilepsy management (Bossens et al., 2016).

Clinical Efficacy and Safety in Dogs

In a clinical efficacy study comparing imepitoin with phenobarbital for controlling seizures in dogs, imepitoin showed comparable efficacy. However, it demonstrated a superior safety profile, with fewer adverse events like sedation and less impact on liver enzyme levels, indicating its potential as a preferred treatment option for canine epilepsy (Tipold et al., 2015).

Safety And Hazards

Imepitoin is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Imepitoin did not result in a significant overall benefit in a study. Future studies should focus on treatment of subgroups with a common pathophysiology and similar comorbidities .

properties

IUPAC Name

3-(4-chlorophenyl)-5-morpholin-4-yl-4H-imidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2/c14-10-1-3-11(4-2-10)17-9-12(15-13(17)18)16-5-7-19-8-6-16/h1-4H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHYCZKIFIHTAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=O)N(C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50172160
Record name Imepitoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imepitoin

CAS RN

188116-07-6
Record name Imepitoin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188116076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imepitoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-chlorophenyl)-4-morpholino-1H-imidazol-2(5H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IMEPITOIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19V39682LI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
585
Citations
C Rundfeldt, W Löscher - CNS drugs, 2014 - Springer
… Imepitoin displayed a broad spectrum of anticonvulsant activity in diverse seizure and … profile of imepitoin in dogs versus humans led to the decision to develop imepitoin for the …
Number of citations: 90 link.springer.com
A Tipold, TJ Keefe, W Löscher… - Journal of veterinary …, 2015 - Wiley Online Library
… imepitoin was compared with phenobarbital in 226 client‐owned dogs in a blinded parallel group design. The administration of imepitoin … effect was observed in the imepitoin group. In a …
Number of citations: 72 onlinelibrary.wiley.com
O Engel, HW Müller, R Klee, B Francke… - Journal of veterinary …, 2019 - Wiley Online Library
… Imepitoin acts centrally as a partial agonist at the … In standard rodent models, imepitoin has similar anxiolytic activities … the effectiveness and safety of imepitoin in comparison to placebo …
Number of citations: 40 onlinelibrary.wiley.com
KJ McPeake, DS Mills - BMC veterinary research, 2017 - bmcvetres.biomedcentral.com
… partial benzodiazepine receptor agonist imepitoin (Pexion™, … This case series reports on the use of imepitoin in a group of … Nineteen dogs proceeded to be treated with imepitoin orally …
Number of citations: 42 bmcvetres.biomedcentral.com
C Rundfeldt, A Gasparic, P Wlaź - Journal of veterinary …, 2014 - Wiley Online Library
… imepitoin in dogs and to evaluate the interaction with drug metabolizing enzymes. Upon administration of imepitoin … In a crossover study, co-administration of imepitoin tablets with food …
Number of citations: 31 onlinelibrary.wiley.com
RMA Packer, L De Risio, HA Volk - BMC veterinary research, 2017 - Springer
… to investigate the effect of imepitoin upon owner-… imepitoin for IE, to investigate imepitoin’s impact when administered as a polytherapy alongside other AEDs, and to quantify imepitoin’s …
Number of citations: 26 link.springer.com
O Engel, A Masic, G Landsberg, M Brooks… - Frontiers in …, 2018 - frontiersin.org
… Here we report results from preclinical studies examining anxiolytic effects of imepitoin. Based on imepitoin’s mode of action, we examine whether imepitoin had similar effects as …
Number of citations: 18 www.frontiersin.org
W Löscher, K Hoffmann, F Twele, H Potschka… - Pharmacological …, 2013 - Elsevier
… In clinical trials in epileptic dogs, imepitoin was shown to be an … the anticonvulsant efficacy of imepitoin, phenobarbital and the … At the doses selected for this study, imepitoin was slightly …
Number of citations: 29 www.sciencedirect.com
C Rundfeldt, A Tipold… - BMC Veterinary …, 2015 - bmcvetres.biomedcentral.com
… Initial pilot data had indicated that imepitoin was well … the antiepileptic activity and safety of imepitoin in dogs with idiopathic … study, in which imepitoin was compared with phenobarbital […
Number of citations: 27 bmcvetres.biomedcentral.com
J Neßler, C Rundfeldt, W Löscher… - BMC Veterinary …, 2016 - bmcvetres.biomedcentral.com
… bromide or levetiracetam were treated add-on with imepitoin, starting at 10 mg/kg BID, with … of imepitoin was reduced to 5 mg/kg BID. In cohort C, animals not responding to imepitoin at …
Number of citations: 22 bmcvetres.biomedcentral.com

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